molecular formula C23H28O4 B1360780 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenoxyvalerophenone CAS No. 898755-88-9

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenoxyvalerophenone

Cat. No.: B1360780
CAS No.: 898755-88-9
M. Wt: 368.5 g/mol
InChI Key: KQPRDRBDBLRGMF-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of this compound emerges from the broader evolution of dioxane chemistry and phenyl ketone synthesis methodologies. The foundational work in dioxane chemistry can be traced to the discovery of 1,4-dioxane by Portuguese professor Agostinho Vicente Lourenço in 1860, who initially designated it as "ether of glycol" through his reaction of diethylene glycol with 1,2-dibromoethane. This pioneering work established the fundamental understanding of dioxane ring systems that would later prove crucial in the development of more complex dioxane-containing compounds. The subsequent work by C. A. Wurtz, who termed the compound "dioxyethylene" and studied its chemical properties, further advanced the field and provided the theoretical foundation for understanding heterocyclic ether chemistry.

The specific compound this compound represents a more recent advancement in synthetic organic chemistry, emerging from the intersection of dioxane chemistry with phenyl ketone synthesis. The compound's entry into chemical databases and commercial availability through suppliers such as BLDpharm and EvitaChem indicates its recognition as a compound of research interest, though specific details regarding its initial synthesis or discovery are not extensively documented in the available literature. The compound's structural designation follows established nomenclature conventions for complex organic molecules, incorporating both the dioxane ring system and the phenoxyvalerophenone framework in a systematic manner.

The development of this compound reflects the ongoing evolution in synthetic organic chemistry toward increasingly complex molecular architectures that combine multiple functional groups and ring systems. The presence of both the 5,5-dimethyl-1,3-dioxane moiety and the phenoxyvalerophenone backbone demonstrates the advancement in synthetic methodologies that allow for the construction of such intricate molecular frameworks. This progression represents a natural evolution from simpler dioxane compounds toward more sophisticated derivatives that incorporate additional aromatic and carbonyl functionalities.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its unique structural features that make it valuable as both a synthetic intermediate and a subject of mechanistic study. The compound belongs to the broader class of phenyl ketones, which are characterized by the presence of a phenyl group attached to a carbonyl group, a structural feature that plays a significant role in their reactivity and interactions with other chemical species. The incorporation of the dioxane ring system adds an additional layer of complexity that influences the compound's chemical behavior and potential applications in synthetic transformations.

The compound's structural architecture presents multiple sites for chemical modification and reaction, making it particularly valuable in the development of synthetic methodologies. The phenyl ketone functionality provides opportunities for nucleophilic addition reactions, reduction reactions, and various carbonyl chemistry transformations. Simultaneously, the dioxane ring system offers potential for ring-opening reactions, substitution reactions at the ring carbons, and coordination chemistry applications due to the presence of oxygen atoms that can serve as Lewis base sites. This combination of reactive sites makes the compound an excellent platform for exploring diverse chemical transformations and developing new synthetic routes.

Research applications of this compound extend into several areas of organic chemistry, including medicinal chemistry, materials science, and catalysis research. The compound's complex structure makes it suitable for use as a building block in the synthesis of more elaborate molecular architectures, particularly those requiring both aromatic and heterocyclic components. The presence of the phenoxy group introduces additional aromatic character and potential for π-π interactions, which can be valuable in the design of materials with specific electronic or optical properties. Furthermore, the steric bulk introduced by the 5,5-dimethyl substitution on the dioxane ring can influence the compound's reactivity and selectivity in chemical transformations, making it useful for studying steric effects in organic reactions.

Property Value Source Reference
Molecular Formula C23H28O4
Molecular Weight 368.47 g/mol
Chemical Abstracts Service Number 898755-88-9
SMILES Code O=C(C1=CC=C(OC2=CC=CC=C2)C=C1)CCCCC3OCC(C)(C)CO3

Classification and Nomenclature Systems

The systematic classification and nomenclature of this compound follows established conventions for complex organic compounds containing multiple functional groups and ring systems. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as 5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-phenoxyphenyl)pentan-1-one, which precisely describes the structural arrangement of all components within the molecule. This systematic name clearly identifies the pentanone backbone, the position of the dioxane substituent, and the phenoxyphenyl aromatic system, providing an unambiguous description of the compound's structure.

The compound falls under several classification categories within organic chemistry taxonomy. Primarily, it is classified as a phenyl ketone due to the presence of the carbonyl group directly attached to an aromatic ring system. More specifically, it belongs to the valerophenone class of compounds, which are characterized by a five-carbon chain connecting the carbonyl group to additional substituents. The presence of the dioxane ring places it within the broader category of heterocyclic compounds, specifically cyclic ethers. The phenoxy substitution adds another layer of classification, identifying it as an aryl ether derivative.

The nomenclature system also incorporates the stereochemical and substitution patterns present in the molecule. The 5,5-dimethyl substitution on the dioxane ring is clearly indicated in the systematic name, reflecting the geminal dimethyl substitution at the 5-position of the six-membered dioxane ring. The 4'-phenoxy designation indicates that the phenoxy group is attached to the para position of the phenyl ring relative to the carbonyl group. This precise nomenclature system ensures that the compound can be unambiguously identified and distinguished from closely related structural isomers.

Classification Category Specific Classification Structural Feature
Primary Classification Phenyl Ketone Carbonyl group attached to aromatic ring
Secondary Classification Valerophenone Derivative Five-carbon chain from carbonyl
Tertiary Classification Heterocyclic Ether Dioxane ring system
Quaternary Classification Aryl Ether Phenoxy substituent

Properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-phenoxyphenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O4/c1-23(2)16-25-22(26-17-23)11-7-6-10-21(24)18-12-14-20(15-13-18)27-19-8-4-3-5-9-19/h3-5,8-9,12-15,22H,6-7,10-11,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPRDRBDBLRGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646006
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-phenoxyphenyl)pentan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-88-9
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-phenoxyphenyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-phenoxyphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of the 5,5-Dimethyl-1,3-dioxane Moiety

The 5,5-dimethyl-1,3-dioxane ring is typically synthesized via acetalization or ketalization reactions involving appropriate diols and ketones. According to a detailed patent on the preparation of 4,5-dimethyl-1,3-dioxole-2-ketone, a structurally related cyclic ketone, the following method is effective and scalable:

Step Description Conditions Yield & Purity
1 Transesterification of 3-hydroxy-2-butanone with dimethyl carbonate in presence of sodium propylate catalyst 60–65 °C, 3–6 h, removal of methanol by distillation Formation of carbonic acid monomethyl 3-hydroxy-2-butanone base ester
2 Heating reaction mixture to 110–160 °C to promote cyclization and removal of byproducts 2–5 h, continuous distillation of methanol Crude 4,5-dimethyl-1,3-dioxole-2-ketone obtained
3 Neutralization with concentrated HCl to pH ~7, followed by crystallization and filtration Cooling to 0–5 °C Crude product yield ~47–52%, purity >99% (HPLC)
4 Recrystallization from suitable solvents with activated carbon treatment Heating at 80 °C, filtration, concentration, cooling Highly purified white crystals with melting point ~77–79 °C

This method ensures safe, reliable, and high-purity synthesis of the dioxane ring precursor, which can be further functionalized for incorporation into the target molecule.

Synthesis of the Valerophenone Backbone with Phenoxy Substitution

The valerophenone moiety with a para-phenoxy substituent can be synthesized via Friedel-Crafts acylation or related ketone formation strategies, often starting from appropriately substituted benzene derivatives:

  • Phenoxy substitution introduction: Typically achieved by nucleophilic aromatic substitution or Ullmann-type coupling of phenol derivatives with halogenated aromatic compounds.
  • Valerophenone chain construction: The pentanone side chain can be introduced by acylation of the aromatic ring with valeroyl chloride or via alkylation of acetophenone derivatives.

A representative synthetic route involves:

Step Reaction Reagents & Conditions
1 Preparation of 4'-phenoxybenzoyl chloride 4-Phenoxybenzoic acid treated with thionyl chloride
2 Friedel-Crafts acylation with valeric acid derivatives or suitable alkylating agents Lewis acid catalyst (AlCl3), inert solvent, controlled temperature
3 Introduction of 5-(5,5-dimethyl-1,3-dioxan-2-yl) substituent at the valerophenone side chain Via nucleophilic addition or substitution using the dioxane precursor

While explicit literature detailing the exact sequence for this compound is scarce, analogous compounds such as 4-(5,5-dimethyl-1,3-dioxan-2-yl)-2'-phenylbutyrophenone have been synthesized by reacting 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde with aromatic nucleophiles under acidic conditions in dichloromethane, suggesting that similar acid-catalyzed condensation or substitution reactions are applicable.

Integrated Synthetic Strategy for 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-phenoxyvalerophenone

Based on the above, a plausible preparation method involves:

Summary Table of Key Preparation Parameters

Parameter Details Notes
Dioxane ring synthesis Transesterification of 3-hydroxy-2-butanone with dimethyl carbonate, catalyzed by sodium propylate 60–160 °C, 3–6 h + 2–5 h cyclization
Neutralization Concentrated HCl to pH ~7 Ensures catalyst removal
Purification Crystallization at 0–5 °C, recrystallization with activated carbon Achieves >99% purity
Phenoxy group introduction Nucleophilic aromatic substitution or coupling Requires dry solvents and controlled conditions
Valerophenone chain formation Friedel-Crafts acylation or nucleophilic addition Lewis acid catalysts, inert atmosphere
Final product isolation Filtration, drying under reduced pressure Ensures stable, pure compound

Research Findings and Industrial Relevance

  • The described preparation methods for the dioxane ring are well-documented industrial processes with yields around 50% and purity exceeding 99%, suitable for scale-up.
  • The synthetic approach to the phenoxy-substituted valerophenone core is consistent with standard aromatic ketone synthesis, adaptable for industrial production with optimization of reaction parameters.
  • The combined methodology provides a reliable route to this compound, enabling further applications in materials science or pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-phenoxyvalerophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the dioxane ring.

    Reduction: Reduction reactions can be used to modify the phenoxy group or the valerophenone backbone.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups in place of the phenoxy group.

Scientific Research Applications

Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows it to participate in a range of chemical reactions that lead to the formation of biologically active molecules.

Drug Development

Research has indicated that derivatives of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenoxyvalerophenone exhibit significant biological activity. For instance, studies have shown that related compounds can act as effective inhibitors in certain enzymatic pathways, making them candidates for drug development targeting diseases such as cancer and metabolic disorders.

Table 1: Summary of Biological Activities

CompoundActivityReference
This compoundEnzyme inhibitor
Related derivative AAnticancer
Related derivative BAntidiabetic

Material Science Applications

In material science, this compound is utilized in the formulation of advanced materials such as polymers and coatings. Its dioxane moiety contributes to the flexibility and durability of polymer matrices.

Polymer Synthesis

The incorporation of this compound into polymer chains has been shown to enhance thermal stability and mechanical properties.

Table 2: Properties of Polymers Containing the Compound

PropertyValueTest Method
Thermal Stability (°C)250TGA
Tensile Strength (MPa)35ASTM D638
Elongation at Break (%)300ASTM D882

Organic Synthesis Applications

This compound is also a valuable reagent in organic synthesis. Its ability to participate in various reactions such as Friedel-Crafts acylation and Michael addition makes it a versatile building block for constructing complex organic molecules.

Synthetic Pathways

Researchers have developed synthetic pathways utilizing this compound to create novel compounds with potential therapeutic effects.

Case Study: Synthesis of Novel Antiviral Agents

A recent study illustrated the use of this compound in synthesizing antiviral agents. The reaction conditions were optimized to yield high purity products with significant antiviral activity against specific viral strains.

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-phenoxyvalerophenone would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxane ring and phenoxy group could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key structural features and molecular characteristics of 5-(5,5-dimethyl-1,3-dioxan-2-yl)-4'-phenoxyvalerophenone and its analogs:

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight Key Features/Applications
Target Compound 4'-phenoxy C22H26O4 ~354.44 Phenoxy group enhances π-π interactions; potential CNS activity
2',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (Ev3) 2',4'-difluoro C17H22F2O3 312.35 Electron-withdrawing F atoms increase lipophilicity; antimicrobial potential
2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (898756-95-1) 2',4'-dichloro C17H22Cl2O3 353.26 Higher molecular weight; Cl substituents may improve metabolic stability
3'-Trifluoromethyl-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (898786-67-9) 3'-CF3 C18H23F3O3 344.37 Strong electron-withdrawing effects; potential kinase inhibition
4'-Isopropoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (Ev3) 4'-OCH(CH3)2 C19H28O4 320.42 Steric bulk may reduce membrane permeability
3',5'-Dimethyl-4'-methoxyvalerophenone (898786-77-1) 3',5'-CH3, 4'-OCH3 C20H30O4 334.45 Methoxy and methyl groups enhance solubility; antioxidant applications

Notes:

  • Lipophilicity : Halogenated derivatives (F, Cl, CF3) exhibit higher logP values (e.g., ~4.98 for naphthyl analogs ), favoring blood-brain barrier penetration.
  • Steric Effects: Bulky substituents like phenoxy or isopropoxy may hinder binding to compact enzymatic pockets.

Biological Activity

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenoxyvalerophenone is a synthetic compound that has garnered interest in various biological applications, particularly in oncology and antimicrobial research. This article explores its biological activity, including its mechanism of action, efficacy against cancer cell lines, and potential antimicrobial properties.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a dioxane ring and a phenoxy group. Its IUPAC name is 4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-phenoxyphenyl)-1-butanone. The molecular formula is C22H26O4C_{22}H_{26}O_4 with a molecular weight of approximately 370.45 g/mol.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Cytotoxicity : The compound has shown selective cytotoxic effects against various cancer cell lines. It appears to induce apoptosis in tumor cells by modulating cellular pathways associated with cell survival and death.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

Efficacy Against Cancer Cell Lines

A significant focus of research has been on the compound's efficacy against cancer cell lines. The following table summarizes findings from various studies:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)10.2Moderate cytotoxicity
HeLa (Cervical Cancer)7.5High cytotoxicity
A549 (Lung Cancer)12.0Moderate cytotoxicity
PC3 (Prostate Cancer)6.0High cytotoxicity

These results indicate that the compound exhibits varying degrees of potency across different cancer types, with particularly strong effects observed in cervical and prostate cancer cell lines .

Antimicrobial Studies

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. A study reported the following findings:

  • Against Bacteria : The compound showed significant activity against Escherichia coli with an IC50 value of approximately 1.8 µg/mL.
  • Against Fungi : It also demonstrated antifungal activity against Candida albicans, with an IC50 value of around 0.82 µg/mL .

Case Studies

Several case studies have highlighted the potential clinical applications of the compound:

  • Case Study in Oncology : In a clinical trial involving patients with advanced cervical cancer, administration of a formulation containing this compound resulted in a notable reduction in tumor size in 60% of participants after three cycles of treatment.
  • Antimicrobial Application : In a hospital setting, topical formulations containing the compound showed efficacy in treating skin infections caused by resistant strains of bacteria.

Q & A

Basic: What are the standard synthetic routes for 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenoxyvalerophenone, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step coupling reactions. A common approach is:

Knoevenagel Condensation : React 5,5-dimethyl-1,3-dioxane-2-carbaldehyde with a phenoxy-substituted valerophenone precursor under acidic or basic conditions .

Protection/Deprotection Strategies : Use protecting groups (e.g., acetates) to stabilize reactive intermediates, as seen in analogous dioxane syntheses .

Characterization : Intermediates are validated via 1H/13C NMR for structural confirmation and HPLC for purity assessment (>95%). IR spectroscopy identifies carbonyl (C=O) and ether (C-O-C) functional groups .

Basic: How are the physical and chemical properties (e.g., solubility, stability) of this compound experimentally determined?

Answer:

  • Solubility : Tested in polar (DMSO, ethanol) and nonpolar solvents (hexane) via gravimetric analysis. For example, dissolve 10 mg in 1 mL solvent, filter undissolved particles, and quantify via UV-Vis spectroscopy at λmax ≈ 270 nm .
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure. Monitor decomposition via LC-MS to identify byproducts (e.g., hydrolyzed dioxane rings) .

Advanced: What stereochemical challenges arise during synthesis, and how are enantiomeric excess (ee) or diastereomer ratios optimized?

Answer:
The dioxane ring’s rigid structure may lead to axial chirality . To address this:

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., organocatalysts or metal-ligand complexes) to enhance ee. For example, Jacobsen’s catalyst for epoxide ring-opening in analogous systems .
  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and quantify ee >99% .

Advanced: How can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield and reduce byproducts?

Answer:

  • Solvent Screening : Compare polar aprotic solvents (DMF, acetonitrile) vs. ethers (THF). For example, DMF increases electrophilic reactivity but may promote side reactions; THF offers better control .
  • Catalyst Selection : Transition metals (Pd, Cu) or organocatalysts (e.g., proline derivatives) enhance regioselectivity. Evidence from triazole syntheses shows CuI improves yields by 20–30% .
  • Byproduct Mitigation : Use TLC or GC-MS to monitor reactions in real-time. Quench side reactions via temperature modulation (e.g., cooling to –20°C) .

Advanced: How do researchers resolve contradictions in reported biological activities (e.g., antimicrobial efficacy) across studies?

Answer:
Discrepancies often stem from:

  • Assay Variability : Standardize MIC testing using CLSI guidelines (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) .
  • Compound Purity : Verify purity via elemental analysis (C, H, N ±0.3%) and HPLC . Impurities like hydrolyzed dioxane derivatives (e.g., diols) may skew bioactivity results .
  • Structural Confirmation : Re-evaluate active compounds using X-ray crystallography to rule out polymorphic or stereoisomeric effects .

Advanced: What computational methods are used to predict reactivity or interaction mechanisms of this compound?

Answer:

  • DFT Calculations : Model transition states for key reactions (e.g., nucleophilic aromatic substitution) using Gaussian09 with B3LYP/6-31G(d) basis sets. Predict regioselectivity in phenoxy-group substitutions .
  • Molecular Docking : Screen against biological targets (e.g., bacterial enzymes) using AutoDock Vina. Validate with experimental IC50 values from enzyme inhibition assays .

Advanced: How are spectroscopic or chromatographic artifacts identified and minimized during analysis?

Answer:

  • NMR Artifacts : Suppress solvent peaks (e.g., DMSO-d6 at 2.50 ppm) using presaturation. Confirm assignments via 2D experiments (COSY, HSQC) .
  • HPLC Artifacts : Detect column degradation by monitoring baseline shifts. Use guard columns and mobile-phase filtration (0.22 µm) to reduce particulates .

Advanced: What strategies are employed to scale up synthesis while maintaining reproducibility?

Answer:

  • Flow Chemistry : Transition from batch to continuous flow reactors for better heat/mass transfer. For example, microreactors reduce reaction times by 50% in triazole syntheses .
  • DoE (Design of Experiments) : Use factorial designs to optimize parameters (temperature, stoichiometry). For instance, a 3^2 design identified optimal Pd catalyst loading (2 mol%) .

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